molecular formula C6H7N3 B3006089 3-Pyridinecarboxamidine CAS No. 23255-20-1

3-Pyridinecarboxamidine

Cat. No. B3006089
CAS RN: 23255-20-1
M. Wt: 121.143
InChI Key: FVGUUJNEJJPLCS-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamidine, also known as Nicotinamidine, is a chemical compound with the molecular formula C6H7N3 . It has a molar mass of 121.14 g/mol .


Synthesis Analysis

The synthesis of pyridine-3-carboxamide derivatives has been reported in several studies . For instance, a series of pyridine-3-carboxamide inhibitors of DNA gyrase and DNA topoisomerase IV were designed using a computational de novo design approach . Another study reported the synthesis of a novel pyridinecarboxamidine derivative, KRN4884, using palladium-catalyzed aminocarbonylation methodology .


Molecular Structure Analysis

The molecular structure of 3-Pyridinecarboxamidine consists of a pyridine ring with a carboxamidine group attached to the 3-position . The InChI code for 3-Pyridinecarboxamidine is InChI=1S/C6H7N3/c7-6(8)5-2-1-3-9-4-5/h1-4H,(H3,7,8) .


Physical And Chemical Properties Analysis

3-Pyridinecarboxamidine has a molecular weight of 121.14 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 121.063997236 g/mol . The topological polar surface area is 62.8 Ų, and it has a heavy atom count of 9 .

Scientific Research Applications

Pharmacological Research

3-Pyridinecarboxamidine has been used in pharmacological research, particularly in the synthesis of compounds with vasodilatory action . For example, N-phenethyl cyanoamidine showed potent vasodilatory action, and further screening led to the discovery of highly potent derivatives .

Synthesis of Anti-inflammatory Agents

This compound is also involved in the synthesis of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .

Mechanism of Action

Target of Action

3-Pyridinecarboxamidine, also known as Ki-3005, primarily targets KATP channels . These channels play a crucial role in regulating the membrane potential and cellular excitability, particularly in muscle cells and neurons. They are sensitive to the metabolic state of the cell and open in response to various metabolic signals, such as a decrease in ATP or an increase in ADP .

Mode of Action

3-Pyridinecarboxamidine acts as a KATP channel activator . It binds to the KATP channels, causing them to open. This opening allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. Hyperpolarization makes the cell less likely to fire an action potential, thereby reducing cellular excitability .

Biochemical Pathways

For instance, in cardiac and skeletal muscle cells, KATP channel activation can protect against injury caused by ischemia, a condition characterized by reduced blood flow . In pancreatic beta cells, KATP channel activity is linked to insulin secretion .

Pharmacokinetics

Like other small molecule drugs, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by enzymes, and eventually excreted .

Result of Action

The activation of KATP channels by 3-Pyridinecarboxamidine can lead to various physiological effects. For example, in blood vessels, KATP channel activation can cause vasodilation, leading to a decrease in blood pressure . In neurons, it can reduce excitability, potentially influencing neuronal signaling .

Action Environment

The action, efficacy, and stability of 3-Pyridinecarboxamidine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the drug’s stability and activity. Additionally, the presence of other substances, such as other drugs or metabolites, can influence the drug’s action through drug-drug interactions .

Safety and Hazards

3-Pyridinecarboxamidine is classified as harmful and can cause harm by inhalation, in contact with skin, and if swallowed . It is also irritating to eyes, respiratory system, and skin . Safety measures include not breathing dust, rinsing immediately with plenty of water in case of contact with eyes, and wearing suitable protective clothing, gloves, and eye/face protection .

Future Directions

The future directions of 3-Pyridinecarboxamidine research could involve further exploration of its antibacterial properties and its potential use in the treatment of bacterial infections . Additionally, the vasodilatory action of its derivative, KRN4884, suggests potential applications in cardiovascular treatments .

properties

IUPAC Name

pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-6(8)5-2-1-3-9-4-5/h1-4H,(H3,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGUUJNEJJPLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945941
Record name Pyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23255-20-1
Record name Pyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How do 3-pyridinecarboxamidines interact with their target and what are the downstream effects?

A1: 3-Pyridinecarboxamidines, specifically those with modifications at the 5-position and N-arylalkyl substituents, have been identified as potent potassium channel openers. They exert their effects by binding to ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. [, , , ] This binding leads to channel opening, promoting potassium ion efflux. This hyperpolarizes the cell membrane, reducing calcium influx, and ultimately leading to vasodilation. [, ]

Q2: What is the structure-activity relationship (SAR) observed for 3-pyridinecarboxamidines and their derivatives?

A2: Research has shown that modifications to the basic 3-pyridinecarboxamidine structure significantly influence its potency and duration of action. For instance, introducing an amino group at the 5-position of the pyridine ring, as seen in KRN4884 (5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine), significantly enhances its antihypertensive activity and prolongs its duration of action after oral administration. [] Similarly, the N-[2-(2-chlorophenyl)ethyl] substituent in KRN4884 contributes to its high potency. [, ]

Q3: How does KRN4884 compare to other potassium channel openers like levcromakalim?

A3: While both KRN4884 and levcromakalim activate KATP channels, they exhibit distinct pharmacological profiles. KRN4884 demonstrates a slower onset of action but a significantly longer duration of antihypertensive effects compared to levcromakalim in studies using spontaneously hypertensive rats. [] This longer duration might be attributed to a slower dissociation rate from its binding site on vascular smooth muscle. []

Q4: What are the potential therapeutic applications of 3-pyridinecarboxamidines like KRN4884?

A4: Given their potent and long-lasting vasodilatory effects, 3-pyridinecarboxamidines like KRN4884 hold promise for treating cardiovascular diseases. Preclinical studies suggest potential applications in managing hypertension [, , ], improving glucose tolerance and insulin sensitivity in metabolic syndrome models [], and potentially offering cardioprotective benefits against ischemia. []

Q5: What is known about the potential for resistance to 3-pyridinecarboxamidines?

A5: While specific resistance mechanisms to 3-pyridinecarboxamidines haven't been extensively studied, their interaction with KATP channels suggests a potential for cross-resistance with other potassium channel openers. For instance, mutations or alterations in KATP channel subunits could potentially reduce the efficacy of these drugs. Further research is needed to fully understand the development and clinical implications of potential resistance mechanisms.

Q6: Are there any analytical methods used to characterize and study 3-pyridinecarboxamidines?

A6: Various analytical methods are employed to characterize and quantify 3-pyridinecarboxamidines. These include techniques like high-performance liquid chromatography (HPLC) for separation and quantification, mass spectrometry (MS) for structural elucidation, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis. [] These methods are crucial for understanding the compound's properties, stability, and behavior in biological systems.

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